2-Thiophenecarboxylic acid, 4-(6-methoxy-5-methyl-3-pyridinyl)-
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Overview
Description
2-Thiophenecarboxylic acid, 4-(6-methoxy-5-methyl-3-pyridinyl)- is an organic compound that belongs to the class of thiophene carboxylic acids. This compound is characterized by the presence of a thiophene ring, a carboxylic acid group, and a pyridine ring substituted with methoxy and methyl groups. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenecarboxylic acid, 4-(6-methoxy-5-methyl-3-pyridinyl)- typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of 1,4-diketones with sulfur sources.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation of thiophene-2-carboxaldehyde or 2-acetylthiophene.
Substitution on the Pyridine Ring: The pyridine ring with methoxy and methyl groups can be synthesized through various substitution reactions, such as nucleophilic aromatic substitution.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the desired chemical transformations.
Chemical Reactions Analysis
Types of Reactions
2-Thiophenecarboxylic acid, 4-(6-methoxy-5-methyl-3-pyridinyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The compound can undergo substitution reactions, particularly on the thiophene and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or aldehydes.
Scientific Research Applications
2-Thiophenecarboxylic acid, 4-(6-methoxy-5-methyl-3-pyridinyl)- has several scientific research applications:
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Thiophenecarboxylic acid, 4-(6-methoxy-5-methyl-3-pyridinyl)- involves its interaction with molecular targets and pathways. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Thiophenecarboxylic acid, 4-(6-methoxy-5-methyl-3-pyridinyl)- is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.
Properties
CAS No. |
893729-96-9 |
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Molecular Formula |
C12H11NO3S |
Molecular Weight |
249.29 g/mol |
IUPAC Name |
4-(6-methoxy-5-methylpyridin-3-yl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C12H11NO3S/c1-7-3-8(5-13-11(7)16-2)9-4-10(12(14)15)17-6-9/h3-6H,1-2H3,(H,14,15) |
InChI Key |
XXKRVYMJYJNUET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1OC)C2=CSC(=C2)C(=O)O |
Origin of Product |
United States |
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